molecular formula C19H16N2O4 B606593 CeMMEC13 CAS No. 1790895-25-8

CeMMEC13

Katalognummer B606593
CAS-Nummer: 1790895-25-8
Molekulargewicht: 336.35
InChI-Schlüssel: NXKBPGZQDHACPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CeMMEC13 is an isoquinolinone that selectively inhibits the second bromodomain of TAF1 (IC50 = 2.1 µM) . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of CeMMEC13 is C19H16N2O4 . Its molecular weight is 336.34 . The structure includes an isoquinolinone core .


Physical And Chemical Properties Analysis

CeMMEC13 has a molecular weight of 336.34 and a molecular formula of C19H16N2O4 . It is insoluble in water . The compound is stable if stored as directed .

Wissenschaftliche Forschungsanwendungen

CeMMEC13 is an isoquinolinone that selectively inhibits the second bromodomain of TAF1 . The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 2.1 µM . This suggests that CeMMEC13 could be used in scientific research fields related to DNA/RNA synthesis and epigenetics .

In terms of application, CeMMEC13 has been shown to synergize with (+)-JQ1 to inhibit the proliferation of THP-1 and H23 lung adenocarcinoma cells . This suggests potential applications in cancer research, particularly in the study of lung adenocarcinoma.

As for the methods of application or experimental procedures, CeMMEC13 is typically dissolved in DMSO for in vitro use . The specific concentration used would depend on the nature of the experiment. For in vivo applications, the dosage, average weight of the animals, dosing volume per animal, and number of animals would need to be considered .

Regarding the results or outcomes obtained, the specific outcomes would depend on the nature of the experiment. In the case of the study involving THP-1 and H23 lung adenocarcinoma cells, the combination of CeMMEC13 and (+)-JQ1 was found to be effective in reducing cell viability .

Safety And Hazards

CeMMEC13 is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-2-oxoquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-21-15-5-3-2-4-13(15)14(11-18(21)22)19(23)20-12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKBPGZQDHACPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CeMMEC13

Citations

For This Compound
7
Citations
S Sdelci, CH Lardeau, C Tallant, F Klepsch… - Nature Chemical …, 2016 - nature.com
… In CeMMEC13, the isoquinolinone is changed to a quinolinone… Finally, as the CeMMEC1-analog CeMMEC13 appeared to be … Also among this larger panel of compounds, …
Number of citations: 47 www.nature.com
Q Wu, DQ Chen, L Sun, XJ Huan, XB Bao… - Biochemical …, 2021 - Elsevier
… RKO and HCT-116 cells were treated with 1 μM ABBV-075 or N2817 alone or in combination with 10 μM CeMMEC13 and detected by SRB assays. The IC 50 values were expressed as …
Number of citations: 12 www.sciencedirect.com
MA Clegg, NH Theodoulou… - ACS Medicinal …, 2021 - ACS Publications
Bromodomain containing proteins and the acetyl-lysine binding bromodomains contained therein are increasingly attractive targets for the development of novel epigenetic therapeutics…
Number of citations: 4 pubs.acs.org
AG Cochran, AR Conery, RJ Sims III - Nature Reviews Drug Discovery, 2019 - nature.com
… synergy in reactivation of reporter and in loss of viability for H23 (lung adenocarcinoma) and THP1 (AML) cells was seen upon treatment with the more selective analogue CeMMEC13 …
Number of citations: 321 www.nature.com
MA Clegg, NCO Tomkinson, RK Prinjha… - …, 2019 - Wiley Online Library
The bromodomain and extra terminal (BET) family of bromodomain‐containing proteins (BCPs) have been the subject of extensive research over the past decade, resulting in a plethora …
M Liu, K Zhang, Q Li, H Pang, Z Pan… - Journal of Medicinal …, 2023 - ACS Publications
In recent years, substantial research has been conducted on molecular mechanisms and inhibitors targeting bromodomains (BRDs) and extra-terminal (BET) family proteins. On this …
Number of citations: 5 pubs.acs.org
FL Ciske, TG Brock - sapphirebioscience.com
The BET family protein BRD4 contains tandem BRDs on its N-terminal half (the ET portion resides on the C-terminal portion). The first BRD of the tandem pair displays high affinity for …
Number of citations: 7 www.sapphirebioscience.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.